2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Description
2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a synthetic small molecule characterized by a diphenylacetamide core linked to a pyrimidine ring substituted with a 4-phenylpiperazine moiety. This structure combines hydrophobic (diphenyl) and pharmacophoric (piperazine-pyrimidine) elements, making it a candidate for targeting central nervous system (CNS) receptors or enzymes such as acetylcholinesterase (AChE) . The pyrimidine ring and phenylpiperazine group are common in bioactive molecules, contributing to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O/c34-27(26(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-24-20-29-28(30-21-24)33-18-16-32(17-19-33)25-14-8-3-9-15-25/h1-15,20-21,26H,16-19H2,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSHIFMUMWJKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the formation of the pyrimidin-5-yl core This can be achieved through a condensation reaction between an appropriate amine and a diketone derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product. Large-scale production would also require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. The compound's design allows it to interact with biological targets involved in cancer cell proliferation and survival.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various derivatives related to diphenylacetamide compounds against tumor cell lines. The results indicated that modifications in the piperazine and pyrimidine moieties significantly enhanced the anticancer activity. For instance, compounds that incorporated piperazine showed promising results against multiple cancer cell lines while exhibiting minimal toxicity towards normal cells .
Neuropharmacological Potential
The presence of the phenylpiperazine group suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.
Case Study: Dopaminergic Activity
Research has indicated that compounds structurally similar to 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide exhibit dopaminergic activity. These compounds have been tested for their efficacy in treating conditions such as depression and schizophrenia by acting on dopamine receptors . The ability to enhance dopaminergic signaling could provide therapeutic benefits in these disorders.
Scaffold for Drug Development
The unique structure of this compound serves as a versatile scaffold for the synthesis of new pharmacological agents.
Table 1: Structural Variations and Their Biological Activities
| Compound Variation | Biological Activity | Reference |
|---|---|---|
| 4-(Phenylpiperazin-1-yl) derivatives | Anticancer | |
| 5-Pyrimidinyl derivatives | Neuroactive | |
| Acetamide analogs | Antidepressant |
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Studies involving molecular docking simulations have suggested that this compound interacts with specific enzymes and receptors, leading to alterations in signaling pathways associated with cancer progression and neurological disorders .
Mechanism of Action
The mechanism by which 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Calculated based on structural formula.
Pharmacological and Physicochemical Properties
Acetylcholinesterase (AChE) Inhibition
The target compound’s structural analogs, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, exhibit AChE inhibitory activity with IC50 values as low as 1.2 µM . Molecular docking studies of similar compounds suggest that the phenylpiperazine moiety interacts with the peripheral anionic site of AChE, while the pyrimidine ring engages the catalytic triad .
Selectivity and Kinase Inhibition
Compounds like (S)-N-(4-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-fluorophenyl)-2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetamide () show selectivity for PERK kinase inhibition over other kinases (e.g., FLT3 isoforms) . The target compound’s diphenyl group may reduce kinase affinity compared to trifluoromethyl-substituted analogs, as bulky aromatic groups often hinder ATP-binding pocket access.
Antifungal and Antibacterial Activity
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () demonstrates broad-spectrum antifungal activity, attributed to hydrogen bonding via hydroxyl and amino groups. In contrast, the target compound lacks polar substituents, likely limiting its efficacy in this domain .
Challenges and Limitations
- Solubility : The diphenyl group may reduce aqueous solubility compared to chloro- or hydroxyl-substituted analogs (e.g., ), necessitating formulation optimization .
- Metabolic Stability : Piperazine rings are prone to N-dealkylation, as seen in derivatives; the target compound’s phenylpiperazine may require structural tweaks to enhance metabolic resistance .
Biological Activity
2,2-Diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H31N3O, with a molecular weight of approximately 401.55 g/mol. Its structure comprises a diphenyl group, a piperazine moiety, and a pyrimidine ring, which contribute to its pharmacological profile.
The compound exhibits multiple mechanisms of action that influence its biological activity:
- Receptor Interaction : It is believed to interact with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction may contribute to its potential as an antidepressant or anxiolytic agent.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyrimidine and piperazine moieties is thought to enhance its antitumor properties by interfering with cellular proliferation pathways.
Anticancer Activity
Research has demonstrated that this compound shows significant anticancer potential:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.45 | Induces apoptosis |
| A549 (Lung Cancer) | 0.30 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 0.25 | Causes cell cycle arrest |
The compound's ability to induce apoptosis was confirmed through morphological assessments and flow cytometry analysis, revealing characteristic changes such as chromatin condensation and cell shrinkage .
Anticonvulsant Activity
In addition to its anticancer properties, the compound has been evaluated for anticonvulsant activity:
| Test Model | Activity |
|---|---|
| Maximal Electroshock (MES) | Moderate protection compared to phenytoin |
| PTZ-induced seizures | Significant reduction in seizure frequency |
These results suggest that the compound may possess neuroprotective properties, potentially making it a candidate for further development in epilepsy treatment .
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited tumor growth at nanomolar concentrations. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Study 2: Neuropharmacological Effects
In a neuropharmacological study involving animal models, the compound exhibited dose-dependent anticonvulsant effects. The results indicated a significant reduction in seizure activity when administered prior to induced seizures, suggesting potential for therapeutic use in epilepsy management .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of pyrimidine intermediates with phenylpiperazine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution reactions between halogenated pyrimidines and piperazine moieties, followed by acetamide formation through condensation . Key optimization strategies include:
- Catalyst Selection : Use of palladium catalysts for cross-coupling reactions to enhance efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Stepwise heating (e.g., 60–80°C for 12–24 hours) minimizes side reactions.
Low yields (~2–5%) in early steps can be addressed by purifying intermediates via column chromatography and optimizing stoichiometric ratios .
Advanced: How does the 4-phenylpiperazine moiety contribute to the compound’s acetylcholinesterase (AChE) inhibitory activity?
The phenylpiperazine group facilitates π-π stacking interactions with aromatic residues (e.g., Trp286) in the AChE active site, as shown in molecular docking studies. Additionally, the basic nitrogen in piperazine forms hydrogen bonds with catalytic triad residues (His447, Ser203), enhancing binding affinity. Structural analogs lacking this moiety exhibit reduced inhibitory potency, confirming its critical role .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₉H₂₈N₆O) and isotopic patterns .
Advanced: What in vitro assays are most effective for evaluating AChE inhibition kinetics?
- Ellman’s Assay : Measures thiocholine production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm. IC₅₀ values are calculated using substrate (acetylthiocholine) concentrations (0.1–1.0 mM) and enzyme (AChE from electric eel) activity .
- Kinetic Analysis : Lineweaver-Burk plots determine inhibition mode (competitive/uncompetitive). For this compound, mixed-type inhibition is observed, with Ki values in the nanomolar range .
Advanced: How can computational methods like molecular docking guide the design of derivatives with improved selectivity?
Docking software (e.g., AutoDock Vina) models ligand-receptor interactions using:
- Grid Parameters : 20 ų boxes centered on the AChE active site.
- Scoring Functions : Binding energies (ΔG) correlate with experimental IC₅₀. Derivatives with substituents enhancing hydrophobic interactions (e.g., fluorophenyl groups) show improved predicted affinity . Validation via MD simulations (100 ns) assesses stability of docked poses .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.
- Waste Disposal : Collect organic waste in designated containers for incineration, adhering to EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
